molecular formula C₄₂H₈₁NO₈ B1140050 Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- CAS No. 148347-40-4

Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-

Cat. No.: B1140050
CAS No.: 148347-40-4
M. Wt: 728.09
InChI Key:
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Description

Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-, also known as Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-, is a useful research compound. Its molecular formula is C₄₂H₈₁NO₈ and its molecular weight is 728.09. The purity is usually 95%.
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Scientific Research Applications

Sleep Induction and Receptor Modulation

Octadecanamide derivatives, specifically cis-9,10-Octadecenamide (ODA), are identified as neuromodulators isolated from cerebrospinal fluid of sleep-deprived animals. ODA is found to significantly potentiate the action of 5-hydroxytryptamine (5-HT) on 5-HT2A and 5-HT2C receptors, suggesting a novel mechanism for the regulation of receptors that activate G proteins. This modulation may play a role in alertness, sleep, and mood, as well as disturbances of these states. The saturated analog of octadecanamide inhibits rather than potentiates 5-HT2C responses, highlighting the specificity of ODA's effects on serotonin receptors and its potential application in sleep induction and mood regulation (J. Huidobro‐Toro & R. Harris, 1996).

Anti-inflammatory Properties

The study of analogs of octadecenamide, such as (Z)-(S)-9-octadecenamide, N-(2-hydroxyethyl, 1-methyl) (OPA), demonstrates significant anti-inflammatory properties by inhibiting the expression of adhesion molecules in human umbilical vein endothelial cells (HUVEC). This inhibition, stimulated by Tumor Necrosis Factor-α (TNF-α) via activation of the nuclear receptor PPARα, suggests a pathway for the treatment of inflammatory diseases, including atherosclerosis. OPA's ability to decrease the adhesion of monocyte-like cells to stimulated endothelial cells further supports its potential therapeutic application in reducing inflammation and possibly atherogenesis (Caixia Chen et al., 2011).

Biofuel Production

Research into the hydrodeoxygenation of fatty acid methyl esters (FAMEs), related to biodiesel production, identifies octadecanamide derivatives as potential intermediates in the production of diesel-range alkanes. Specifically, the hydrodeoxygenation of methyl stearate over Ru/HZSM-5 catalysts produces heptadecane and octadecane, with the reaction pathway involving key intermediates such as octadecanal and octadecanol. This process highlights the application of octadecanamide derivatives in improving biofuel production efficiency and generating cleaner fuel alternatives (Jinzhu Chen & Qiyong Xu, 2016).

Mechanism of Action

Target of Action

Alpha-Galactosyl-C18-ceramide, also known as α-Galactosylceramide (α-GalCer), primarily targets Invariant Natural Killer T (iNKT) cells . iNKT cells are a unique subset of T cells that express both T cell receptor and NK cell markers . They play a crucial role in the immune response against various diseases, including cancer .

Mode of Action

The interaction of α-GalCer with its target iNKT cells is mediated through the CD1d molecule . The invariant T cell receptor of the iNKT cell binds to the CD1d:glycolipid complex, leading to the activation of iNKT cells . This interaction triggers a cascade of immune responses, including the release of a range of cytokines .

Biochemical Pathways

Upon activation, iNKT cells rapidly secrete both Th1 and Th2 cytokines . These cytokines then activate other immune cells, such as NK cells, leading to a potent immune response . This process forms part of the body’s broader immune response, contributing to its ability to fight off diseases, including cancer .

Pharmacokinetics

It is known that α-galcer has a strong immunostimulatory effect and shows potent anti-tumor activity in many in vivo models .

Result of Action

The activation of iNKT cells by α-GalCer leads to a potent immune response against various diseases . In the context of cancer, this immune response can result in the destruction of tumor cells . Furthermore, α-GalCer has been shown to protect against spontaneous, carcinogen-, or oncogene-induced primary tumor formation in mice .

Properties

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39-,40-,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYQEDCYNANIPI-XNQSXISPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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